molecular formula C22H18N2O4 B2506370 1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797319-06-2

1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2506370
CAS No.: 1797319-06-2
M. Wt: 374.396
InChI Key: JSCSFHIIIBJSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a unique spirocyclic structure

Safety and Hazards

The safety data sheet for 5-phenylisoxazole-3-carbonyl chloride is not available, but it is essential to handle it with care due to its potential reactivity and toxicity .

Mechanism of Action

Preparation Methods

The synthesis of 1’-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1’-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific functional groups targeted and the conditions employed.

Properties

IUPAC Name

1'-(5-phenyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-20(18-14-19(28-23-18)15-6-2-1-3-7-15)24-12-10-22(11-13-24)17-9-5-4-8-16(17)21(26)27-22/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSFHIIIBJSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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